molecular formula C9H10N2O B082068 N-[(Z)-ethylideneamino]benzamide CAS No. 14850-80-7

N-[(Z)-ethylideneamino]benzamide

Cat. No.: B082068
CAS No.: 14850-80-7
M. Wt: 162.19 g/mol
InChI Key: MJIZEJCLXHFZHD-SGAXSIHGSA-N
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Description

N-[(Z)-Ethylideneamino]benzamide is a benzamide derivative characterized by an ethylideneamino group (CH₃CH=N–) attached to the benzamide core via a Z-configuration imine bond. This compound is of interest due to its structural similarity to pharmacologically active benzamide derivatives, such as antimicrobial and anticancer agents.

Properties

CAS No.

14850-80-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-[(Z)-ethylideneamino]benzamide

InChI

InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b10-2-

InChI Key

MJIZEJCLXHFZHD-SGAXSIHGSA-N

SMILES

CC=NNC(=O)C1=CC=CC=C1

Isomeric SMILES

C/C=N\NC(=O)C1=CC=CC=C1

Canonical SMILES

CC=NNC(=O)C1=CC=CC=C1

Synonyms

Benzoic acid, ethylidenehydrazide, (Z)- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or the ethylideneamino moiety, leading to variations in physicochemical and biological properties:

Compound Name Substituent(s) Key Features References
N-[(Z)-1-(3-Methoxyphenyl)ethylideneamino]benzamide 3-Methoxy group on phenyl Enhanced electron-donating effects; potential for improved solubility
N-[(Z)-1-(4-Methoxyphenyl)ethylideneamino]benzamide 4-Methoxy group on phenyl Increased steric hindrance; modulates metabolic stability
N-{4-[(E)-2-Phenyldiazenyl]phenyl}benzamide Azo group (N=N) at para position Extended conjugation; possible applications in dyes or photosensitizers
Nitazoxanide (2-Acetoxy-N-(5-nitrothiazol-2-yl)benzamide) Nitrothiazole moiety Broad-spectrum antiparasitic activity; FDA-approved drug
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl chain Reported neuroprotective and antioxidant properties

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance solubility and stability but may reduce electrophilic reactivity .
  • Bulky substituents (e.g., nitrothiazole in Nitazoxanide) improve target specificity but may limit bioavailability .

Key Observations :

  • Ultrasonic methods reduce reaction times by 70–80% and improve yields by ~20% compared to conventional heating .
  • Schiff base condensation is preferred for imine-containing benzamides due to stereochemical control .

Key Observations :

  • Chloro and styryl substituents enhance anticancer activity by promoting ROS-mediated apoptosis .
  • Azo-containing derivatives exhibit potent antioxidant effects due to radical stabilization .

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